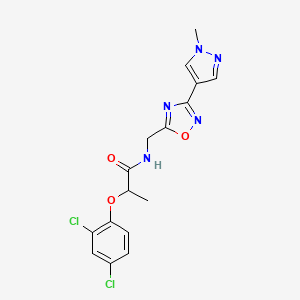
2-(2,4-dichlorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C16H15Cl2N5O3 and its molecular weight is 396.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2,4-dichlorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide (CAS Number: 2034395-44-1) is a novel synthetic molecule that combines multiple pharmacophoric elements, including a dichlorophenoxy group and a pyrazole-oxadiazole moiety. This combination suggests potential biological activities worth investigating.
Chemical Structure and Properties
The molecular formula of the compound is C17H15Cl2N5O2 with a molecular weight of 392.22 g/mol. The structure features a dichlorophenoxy group attached to a propanamide backbone, which is further substituted with an oxadiazole-pyrazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅Cl₂N₅O₂ |
| Molecular Weight | 392.22 g/mol |
| CAS Number | 2034395-44-1 |
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an anti-inflammatory and neuroprotective agent. The following sections summarize key findings from various studies.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds structurally similar to this compound. For instance, derivatives with similar pyrazole and oxadiazole structures have shown significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in microglial cells stimulated by lipopolysaccharide (LPS) . This suggests that the compound may exert similar effects by modulating inflammatory pathways.
Neuroprotective Effects
In vivo studies involving neurotoxic models have demonstrated that compounds with oxadiazole and pyrazole functionalities can protect dopaminergic neurons from damage induced by neurotoxins like MPTP . The mechanism appears to involve the attenuation of oxidative stress and inflammation through inhibition of NF-kB signaling pathways.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of compounds related to or derived from this compound:
- Study on Neuroinflammation : In a study examining neuroinflammation in Parkinson's disease models, a related compound significantly reduced nitric oxide production in activated microglial cells and improved behavioral outcomes in treated mice .
- Cytotoxicity Assessment : A series of pyrazole derivatives were assessed for cytotoxic activity against various cancer cell lines. The results indicated that modifications to the pyrazole ring could enhance cytotoxic effects, suggesting that similar modifications might be beneficial for enhancing the activity of the target compound .
Mechanistic Insights
The biological activities observed can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Compounds with similar structures have been shown to inhibit the expression of iNOS and COX-2, key enzymes involved in inflammatory processes .
- Modulation of Oxidative Stress : By reducing oxidative stress markers in neuronal cells, these compounds could provide neuroprotective benefits .
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N5O3/c1-9(25-13-4-3-11(17)5-12(13)18)16(24)19-7-14-21-15(22-26-14)10-6-20-23(2)8-10/h3-6,8-9H,7H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCVAGPHEZVEOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NO1)C2=CN(N=C2)C)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














